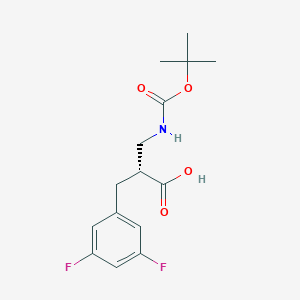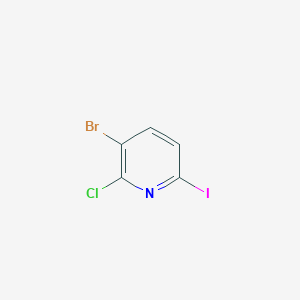![molecular formula C14H19BrN2O2 B13983048 tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a tert-butyl ester group, a bromine atom, and a pyrrolopyridine core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the following steps:
Esterification: The tert-butyl ester group is introduced via esterification, often using tert-butyl alcohol and a suitable acid catalyst.
Cyclization: The formation of the pyrrolopyridine core is achieved through a cyclization reaction, which may involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Polymer Chemistry: It can be incorporated into polymers to modify their physical and chemical properties.
作用机制
The mechanism of action of tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolopyridine core play crucial roles in its binding affinity and specificity. The compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
- tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
- tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate
Comparison:
- Structural Differences: The position of the bromine atom and the presence of additional functional groups distinguish these compounds from tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate.
- Reactivity: The reactivity of these compounds can vary based on the position of the bromine atom and the nature of the functional groups.
- Applications: While all these compounds have potential applications in medicinal chemistry and material science, their specific uses may differ based on their unique properties.
属性
分子式 |
C14H19BrN2O2 |
|---|---|
分子量 |
327.22 g/mol |
IUPAC 名称 |
tert-butyl 5-bromo-3,3-dimethyl-2H-pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-13(2,3)19-12(18)17-8-14(4,5)10-6-9(15)7-16-11(10)17/h6-7H,8H2,1-5H3 |
InChI 键 |
UHCQEDASYONRGT-UHFFFAOYSA-N |
规范 SMILES |
CC1(CN(C2=C1C=C(C=N2)Br)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13982968.png)

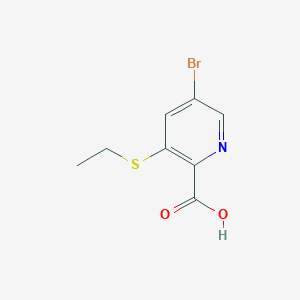
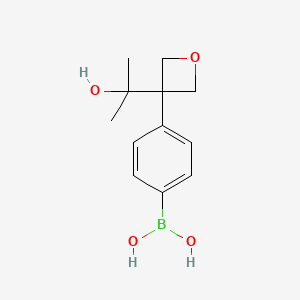


![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)
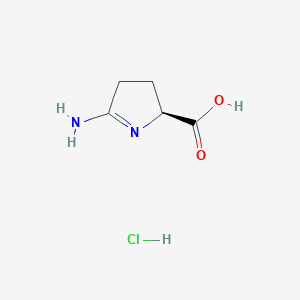
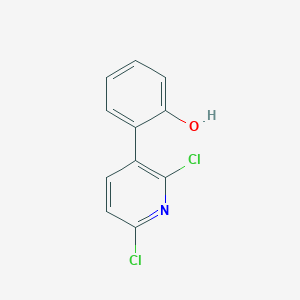


![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)
